molecular formula C8H4BrN3 B3034128 3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile CAS No. 1392210-94-4

3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile

Cat. No.: B3034128
CAS No.: 1392210-94-4
M. Wt: 222.04
InChI Key: NPVHUJAEFUUHBZ-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile (3-BIPC) is a heterocyclic organic compound and a derivative of imidazopyridine. It is a colorless crystalline solid and is widely used in organic synthesis and scientific research. 3-BIPC is a versatile molecule, with a wide range of applications in organic synthesis and biochemistry.

Scientific Research Applications

Synthesis and Properties of Heterocyclic Compounds

Research highlights the fascinating variability in the chemistry and properties of heterocyclic compounds, including 3-Bromoimidazo[1,2-a]pyridine-7-carbonitrile derivatives. Studies have summarized the preparation procedures, properties of free organic compounds, their protonated and/or deprotonated forms, and a summary of complex compounds of considered ligands alongside their important properties such as spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Catalysis

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole (which share structural similarities with this compound), are well-known for their usefulness as versatile synthetic intermediates. These compounds exhibit significant functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating their broad potential in advanced chemistry and drug development investigations (Li et al., 2019).

Optoelectronic Materials

Quinazolines, which are structurally related to this compound, are known for their broad spectrum of biological activities and their extensive research on the synthesis and application for electronic devices. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials. These materials show promising applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, highlighting the potential of structurally similar compounds in the development of optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS06 pictogram, and its hazard statements include H301, H311, and H331 . Precautionary measures include avoiding breathing dust or vapor and avoiding contact with skin, eyes, or clothing .

Mechanism of Action

Target of Action

The primary targets of 3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions

Biochemical Pathways

The compound is synthesized via a chemodivergent process involving α-bromoketones and 2-aminopyridines . The downstream effects of this compound on various biochemical pathways are still under investigation.

Pharmacokinetics

As such, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. It is stored in an inert atmosphere at 2-8°C, suggesting that temperature and atmospheric conditions may play a role in its stability .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-5-11-8-3-6(4-10)1-2-12(7)8/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVHUJAEFUUHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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